molecular formula C5H9ClOS B086781 S-Butyl chlorothioformate CAS No. 13889-94-6

S-Butyl chlorothioformate

Cat. No.: B086781
CAS No.: 13889-94-6
M. Wt: 152.64 g/mol
InChI Key: YGLZPZAKCIKQKR-UHFFFAOYSA-N
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Description

S-Butyl chlorothioformate (CAS 13889-95-7) is an organosulfur compound with the molecular formula C₅H₉ClOS. Structurally, it consists of a butyl group attached via a sulfur atom to a chlorothioformate moiety (ClC(=O)S–). This compound is commercially available and primarily used in organic synthesis, particularly in the preparation of thioesters and carbamates . Its stability under solvolysis conditions is notable compared to its oxygen analog, S-butyl chloroformate, due to sulfur’s enhanced ability to stabilize cationic intermediates through resonance .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Butyl chlorothioformate is typically synthesized by the reaction of butanol with thionyl chloride and sulfur at a temperature of 0-5°C. The reaction proceeds as follows:

CH3(CH2)3OH+SOCl2+SCH3(CH2)3SCOCl+HCl+SO2\text{CH}_3(\text{CH}_2)_3\text{OH} + \text{SOCl}_2 + \text{S} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{SCOCl} + \text{HCl} + \text{SO}_2 CH3​(CH2​)3​OH+SOCl2​+S→CH3​(CH2​)3​SCOCl+HCl+SO2​

After the reaction, a purification step is carried out to remove any excess reactants, followed by characterization using analytical methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: S-Butyl chlorothioformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Acylation: Common reagents include amines (R-NH₂), alcohols (R-OH), and phenols (Ar-OH). The reaction typically occurs at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Major Products:

    Acylation: The major products are substituted amides, esters, and thioesters.

    Hydrolysis: The major products are butyl thiol and hydrochloric acid.

Scientific Research Applications

Chemical Synthesis

1.1 Derivatization Reagent

S-Butyl chlorothioformate is commonly used as a derivatization reagent in analytical chemistry. For instance, it has been utilized in the derivatization of pharmaceuticals for enhanced detection during chromatographic analysis. A notable application includes the derivatization of linsidomine in plasma samples, which improves the sensitivity and specificity of detection methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .

1.2 Synthesis of Thioesters

The compound serves as a precursor for the synthesis of thioesters, which are important intermediates in organic synthesis. Thioesters derived from chlorothioformates can be further transformed into various biologically active compounds. For example, this compound can be reacted with alcohols to produce corresponding thioesters that are critical in peptide synthesis and other applications .

Biological Applications

2.1 Antitumor Agents

Research has indicated that derivatives of this compound can be used in the development of antitumor agents. The compound has been involved in the synthesis of modified nucleosides that exhibit promising antitumor activity, particularly when used to modify 5-fluorouracil . This modification enhances the drug's efficacy against certain types of cancer.

2.2 Pesticides and Herbicides

This compound has also found applications in the agricultural sector as a building block for the synthesis of herbicides and pesticides. Its ability to form stable thioester linkages makes it suitable for creating compounds that can effectively inhibit plant growth or pest development .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, this compound is employed as a chain transfer agent in radical polymerization processes. This application allows for controlled polymerization techniques, leading to materials with specific molecular weights and functionalities . The use of chlorothioformates enhances the stability and reactivity of polymer chains during synthesis.

Kinetic Studies

This compound has been extensively studied for its solvolytic reactivity, providing insights into reaction mechanisms involving sulfur-containing compounds. Kinetic studies have shown that the replacement of oxygen with sulfur in chloroformates alters the reaction pathways significantly, favoring ionization mechanisms over addition-elimination pathways . These findings are crucial for understanding how modifications to chemical structures influence reactivity.

Data Tables

Application AreaSpecific UseReference
Chemical SynthesisDerivatization reagent for HPLC-MS
Biological ResearchAntitumor agent synthesis (e.g., modified nucleosides)
Agricultural ChemistrySynthesis of herbicides and pesticides
Polymer ChemistryChain transfer agent in radical polymerization
Kinetic StudiesSolvolytic reactivity studies

Case Studies

  • Case Study 1 : The derivatization of linsidomine using this compound demonstrated improved detection limits in plasma samples analyzed by HPLC-MS, indicating its effectiveness as a derivatization agent.
  • Case Study 2 : Research on the synthesis of antitumor agents revealed that modifying 5-fluorouracil with this compound led to compounds with enhanced cytotoxicity against cancer cell lines.
  • Case Study 3 : The application of this compound in polymer chemistry allowed researchers to produce well-defined copolymers with tailored properties through controlled radical polymerization techniques.

Mechanism of Action

The mechanism of action of S-Butyl chlorothioformate in organic synthesis involves the electrophilic carbonyl carbon reacting with nucleophiles. The carbonyl carbon, attached to the chlorine atom, creates an electrophilic center that is susceptible to nucleophilic attack. This reaction leads to the formation of various substituted products depending on the nucleophile used.

Comparison with Similar Compounds

Hydrolysis Rates and Mechanisms

Hydrolysis studies reveal significant differences between chlorothioformates, chloroformates, and chlorothionoformates. Key findings include:

Table 1: Relative Hydrolysis Rates of Esters in 100% H₂O at 4.8 °C

Ester Type Phenyl Ester (Relative Rate) Methyl Ester (Relative Rate) Ethyl Ester (Relative Rate)
Chlorothioformate 1.0 4.6 68
Chlorothionoformate 0.33 1.8 ~68
Chloroformate 55 (faster) 0.64 (slower) ~1.0 (slower)
  • Mechanistic Pathways :
    • Chlorothioformates (e.g., S-butyl): Dominant ionization pathway (Scheme 2a), where the C–Cl bond cleaves to form a resonance-stabilized acylium ion .
    • Chloroformates : Follow an addition-elimination mechanism (Scheme 2b) due to weaker stabilization of the intermediate acylium ion by oxygen .
    • Substituent effects: Bulky groups (e.g., tert-butyl) enhance stability in chlorothioformates by reducing steric hindrance during ionization .

Solvolysis Behavior and Grunwald-Winstein Parameters

Solvolysis rates analyzed via the Grunwald-Winstein equation highlight solvent sensitivity:

Table 2: Solvolysis Parameters for Selected Compounds

Compound $ m $ (Ionizing Power Sensitivity) $ l $ (Nucleophilicity Sensitivity) Mechanism
tert-Butyl chlorothioformate 0.73 ± 0.03 0.13 ± 0.09 (insignificant) Ionization-dominated
Phenyl chlorothioformate 0.92 ± 0.11 0.62 ± 0.08 Mixed mechanism
Methyl chloroformate 0.45 ± 0.05 0.85 ± 0.10 Addition-elimination
  • tert-Butyl chlorothioformate exhibits high sensitivity to solvent ionizing power ($ m = 0.73 $), confirming its reliance on ionization. In contrast, methyl chloroformate shows greater nucleophilicity dependence ($ l = 0.85 $) .

Structural and Electronic Effects

  • C–Cl Bond Strength : The C–Cl bond in chlorothioformates is ~16 kcal/mol weaker than in chloroformates, facilitating ionization .
  • Resonance Stabilization : Sulfur’s polarizability allows delocalization of positive charge in the transition state, stabilizing the acylium ion (Scheme 6) .

Physical and Chemical Properties

Table 3: Comparative Physical Properties

Property S-Butyl Chlorothioformate Ethyl Chlorothioformate tert-Butyl Chloroformate
Boiling Point (°C) ~150 (estimated) 142–145 Decomposes readily
Solubility Organic solvents Organic solvents Hydrolyzes rapidly
Stability High Moderate Low
  • This compound’s stability enables commercial availability, whereas tert-butyl chloroformate is unstable .

Toxicity and Handling

  • AEGL-3 Values (Ethyl Chlorothioformate Proxy) : 4-hour exposure limit = 1.5 ppm (estimated for S-butyl due to structural similarity) .
  • Handling requires ventilation and protective equipment to avoid lachrymatory effects .

Biological Activity

S-Butyl chlorothioformate, a sulfur-containing derivative of chloroformate, exhibits various biological activities that are of interest in both pharmacological and toxicological contexts. This article reviews the current understanding of its biological activity, including mechanisms of action, stability, reactivity, and potential applications in medicinal chemistry.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C4H7ClOS
  • Molecular Weight : 138.62 g/mol
  • Physical State : Clear, colorless liquid
  • Boiling Point : Approximately 100°C
  • Solubility : Soluble in organic solvents; hydrolyzes in water.

These properties influence its biological interactions and stability under various conditions.

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. It can undergo nucleophilic attack due to the presence of the sulfur atom, which alters the electronic properties compared to traditional chloroformates. This reactivity is crucial for its potential applications in organic synthesis and medicinal chemistry.

Hydrolysis and Stability

This compound hydrolyzes in aqueous environments to produce butyl thiol and hydrochloric acid. Studies indicate that chlorothioformates generally hydrolyze more slowly than their chloroformate counterparts due to the stabilization provided by the sulfur atom. The hydrolysis rates are influenced by factors such as temperature and pH, with significant implications for their biological activity and toxicity profiles .

Biological Activity

  • Toxicological Effects :
    • This compound exhibits irritant properties upon contact with skin and mucous membranes. Inhalation exposure can lead to respiratory distress, coughing, and potential lung edema due to its corrosive nature .
    • Acute exposure guidelines suggest that exposure to high concentrations can result in serious health effects, including gastrointestinal irritation and central nervous system effects .
  • Pharmacological Potential :
    • The compound's ability to modify biological macromolecules suggests potential applications in drug development. Its electrophilic nature may allow it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to novel therapeutic agents.
    • Research indicates that derivatives of chlorothioformates may exhibit enhanced reactivity towards specific biological targets compared to their chloroformate analogs .

Kinetic Studies

A study investigating the solvolytic behavior of tert-butyl chlorothioformate revealed that it demonstrates increased stability compared to tert-butyl chloroformate. The investigation utilized conductometric measurements to analyze reaction kinetics under varying solvent conditions, providing insights into the mechanisms governing solvolysis reactions .

SubstrateSensitivity (n)Ionization ProbabilityReaction Mechanism
tert-Butyl Chlorothioformate0.73 ± 0.030.17Ionization

This table summarizes key findings from kinetic studies that highlight the compound's unique reactivity profile.

Applications in Research

This compound has been explored for use in synthesizing biologically active compounds and as a reagent in organic synthesis. Its ability to selectively modify functional groups makes it a valuable tool in medicinal chemistry for developing new drugs targeting various diseases.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling S-butyl chlorothioformate in laboratory settings?

Researchers must use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and eye protection. In case of inhalation, immediately move the affected individual to fresh air and consult a physician. Safety data sheets for analogous chlorothioformates emphasize avoiding skin contact and ensuring proper ventilation .

Q. Which spectroscopic methods are recommended for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity. Experimental details, including solvent selection and calibration standards, should align with guidelines for related compounds, such as isobutyl chloroformate .

Q. How should synthesis procedures for this compound be documented to ensure reproducibility?

Follow journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry): detail reaction conditions (temperature, solvent, stoichiometry), purification steps (distillation, chromatography), and characterization data. For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) in supplementary materials .

Advanced Research Questions

Q. What experimental designs are effective for studying the solvolysis kinetics of this compound?

Use Grunwald-Winstein analyses to correlate solvent ionizing power (Y-values) with rate constants. Kinetic studies should employ varying solvent systems (e.g., aqueous acetone, ethanol-water) and temperatures. Reference methodologies from tert-butyl chlorothioformate solvolysis studies, which utilize linear free-energy relationships to distinguish between associative and dissociative mechanisms .

Q. How can contradictions in solvolysis rate data for this compound be resolved?

Conduct comparative analyses under standardized solvent conditions (e.g., 80% aqueous acetone). Replicate experiments with rigorous control of variables (humidity, reagent purity). Apply statistical tools (e.g., error propagation, confidence intervals) to validate discrepancies, as demonstrated in isobutyl chlorothioformate studies .

Q. What strategies are appropriate for extrapolating toxicity data when direct studies on this compound are lacking?

Use Quantitative Structure-Activity Relationship (QSAR) models based on ethyl chlorothioformate’s AEGL-2 values. Combine in vitro assays (e.g., cell viability tests) with computational toxicology to predict acute exposure risks. Note structural differences (e.g., alkyl chain length) that may alter toxicity profiles .

Q. How do solvent nucleophilicity and ionizing power influence the reaction mechanism of this compound?

Analyze solvent effects using Swain-Scott nucleophilicity (n) and Grunwald-Winstein Y-parameters. For example, high n-values in ethanol favor nucleophilic substitution (SN2), while high Y-values in aqueous acetone promote ionization (SN1). Mechanistic insights from isopropyl chlorothioformate solvolysis studies provide a framework for comparison .

Q. Methodological Guidance for Data Presentation

Q. How should conflicting kinetic data be addressed in publications?

Follow Beilstein Journal of Organic Chemistry guidelines: clearly distinguish primary data from interpretations. Use tables to compare rate constants across solvent systems, and discuss potential sources of error (e.g., solvent purity, temperature fluctuations). Cite prior studies to contextualize discrepancies .

Q. What are best practices for reporting toxicity assessments in the absence of compound-specific data?

Explicitly state limitations and justify extrapolation methods (e.g., read-across from ethyl chlorothioformate). Include in silico predictions (e.g., OECD QSAR Toolbox) and in vitro results in supplementary files. Emphasize the need for future in vivo studies .

Properties

IUPAC Name

S-butyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-2-3-4-8-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZPZAKCIKQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535354
Record name S-Butyl carbonochloridothioate
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Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-94-6
Record name S-Butyl carbonochloridothioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Butyl carbonochloridothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (butylsulfanyl)(chloro)methanone
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